molecular formula C10H10N2O3S2 B3733891 (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide

Cat. No.: B3733891
M. Wt: 270.3 g/mol
InChI Key: ZROINXFVPACLST-UHFFFAOYSA-N
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Description

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide typically involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates. The optimal reaction conditions include heating the reagents in toluene in the absence of an organic base, which affords the target products in yields ranging from 48% to 74% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or thiazolidinones.

Mechanism of Action

The mechanism of action of (NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in microbial growth or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide is unique due to its specific structural features and the presence of the phenylmethanesulfonamide group

Properties

IUPAC Name

(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c13-9-6-16-10(11-9)12-17(14,15)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROINXFVPACLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NS(=O)(=O)CC2=CC=CC=C2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N/C(=N\S(=O)(=O)CC2=CC=CC=C2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
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(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
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(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide
Reactant of Route 5
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(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)-1-phenylmethanesulfonamide

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